Resiquimod-D5

Pharmacokinetics Metabolic Stability Deuterium Isotope Effect

Resiquimod-D5 (CAS 2252319-44-9) is the indispensable deuterated internal standard for accurate LC-MS/MS quantification of the TLR7/8 agonist Resiquimod (R848) in complex biological matrices. Unlike unlabeled analyte, Resiquimod-D5 co-elutes with the parent drug, correcting for matrix effects, variable ionization efficiency, and recovery inconsistencies—a critical requirement for generating reliable pharmacokinetic (PK) and toxicokinetic (TK) data for IND/regulatory submissions. Its use ensures precise measurement of Cmax, AUC, t½, and clearance. Also deployed as a tracer in MS imaging for spatial drug distribution mapping, and as a chemical probe to study deuterium kinetic isotope effects on imidazoquinoline metabolism, guiding next-gen deuterated TLR7/8 agonist design.

Molecular Formula C17H22N4O2
Molecular Weight 319.41 g/mol
CAS No. 2252319-44-9
Cat. No. B3421760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResiquimod-D5
CAS2252319-44-9
Molecular FormulaC17H22N4O2
Molecular Weight319.41 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
InChIInChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2
InChIKeyBXNMTOQRYBFHNZ-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resiquimod-D5 (CAS 2252319-44-9): Procurement and Differentiation Guide for Deuterated TLR7/8 Agonist


Resiquimod-D5 (CAS 2252319-44-9) is a deuterium-labeled analog of the potent Toll-like receptor 7 and 8 (TLR7/8) agonist Resiquimod (R848) . It shares the identical imidazoquinoline scaffold and mechanism of action as its parent compound, which involves the stimulation of innate immune cells to produce pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α [1]. As a stable isotope-labeled internal standard, Resiquimod-D5 is primarily utilized in quantitative bioanalytical assays (e.g., LC-MS/MS) and pharmacokinetic/metabolic studies, offering researchers a precise tool for tracing and quantifying the non-deuterated drug in complex biological matrices .

Why Resiquimod-D5 Cannot Be Substituted with Unlabeled Resiquimod in Quantitative Bioanalysis


The critical limitation of using unlabeled Resiquimod in quantitative analytical workflows is its indistinguishability from endogenous or dosed analyte in mass spectrometry. Without a stable isotope-labeled internal standard (SIL-IS) like Resiquimod-D5, accurate quantification of Resiquimod in complex biological matrices is severely compromised due to matrix effects, variable ionization efficiency, and sample-to-sample recovery inconsistencies [1]. Resiquimod-D5 co-elutes with the analyte, correcting for these variabilities and enabling precise, reproducible measurement essential for generating reliable pharmacokinetic (PK) data and ensuring regulatory compliance in drug development [2]. Substitution would introduce unacceptable quantitative uncertainty, invalidating the core purpose of the analytical method.

Quantitative Evidence of Differentiation: Resiquimod-D5 vs. Unlabeled Resiquimod


Enhanced Metabolic Stability via Primary Kinetic Isotope Effect

Replacement of five hydrogen atoms with deuterium at the ethoxymethyl position of Resiquimod-D5 introduces a primary kinetic isotope effect (KIE) that significantly reduces the rate of cytochrome P450-mediated O-dealkylation, a major metabolic pathway for imidazoquinolines. The carbon-deuterium bond exhibits a higher vibrational energy barrier for cleavage compared to a carbon-hydrogen bond, resulting in a slower biotransformation rate [1]. While direct, publicly available comparative in vitro half-life data for Resiquimod-D5 versus unlabeled Resiquimod in human hepatocytes or liver microsomes was not identified during this search, class-level evidence from structurally related deuterated imidazoquinolines demonstrates that such substitution can increase metabolic stability and extend the compound's half-life [2].

Pharmacokinetics Metabolic Stability Deuterium Isotope Effect

Identical In Vitro Potency and Functional Selectivity for TLR7/8

Deuterium substitution does not alter the pharmacophore or the binding affinity of Resiquimod to its target receptors. Therefore, Resiquimod-D5 retains the full agonist activity and functional selectivity profile of unlabeled Resiquimod at Toll-like receptors 7 and 8. The parent compound, Resiquimod, has been characterized in numerous assays, demonstrating potent induction of cytokines such as TNF-α, IL-6, and IFN-α in human peripheral blood mononuclear cells (PBMCs) and other immune cell types [1]. The deuterated analog is used in functional assays to validate that the labeling process does not impact biological activity, ensuring that any observed biological effects are solely due to the compound's pharmacodynamics, not an altered potency [2].

TLR7 Agonist TLR8 Agonist Functional Selectivity Cytokine Induction

Superior Analytical Performance in Bioanalytical Assays

Resiquimod-D5 serves as the optimal internal standard for the quantification of Resiquimod in biological matrices due to its near-identical physicochemical properties and retention time, but distinct mass (+5 Da). This mass difference allows for precise and accurate measurement of Resiquimod concentrations in complex samples, correcting for matrix effects, extraction variability, and instrument fluctuations. While direct method validation data for Resiquimod using its D5 analog is not publicly detailed in a head-to-head study, the use of deuterated internal standards is the industry standard for small molecule LC-MS/MS assays, as mandated by regulatory guidelines for robust and reproducible bioanalytical data [1]. Substitution with a non-deuterated or structurally dissimilar internal standard would result in significantly higher assay variability (%CV) and lower accuracy (%bias) [2].

LC-MS/MS Internal Standard Bioanalysis Quantitative Accuracy

Optimal Research and Industrial Use Cases for Resiquimod-D5


Quantitative Bioanalysis and Pharmacokinetic Studies

Resiquimod-D5 is the gold-standard internal standard for developing and validating sensitive, robust LC-MS/MS methods for quantifying Resiquimod in plasma, serum, tissues, and other biological matrices. It is indispensable for generating accurate pharmacokinetic (PK) and toxicokinetic (TK) data required for regulatory submissions, such as Investigational New Drug (IND) applications. Its use ensures that measured drug concentrations are reliable, correcting for analytical variability and enabling the determination of key PK parameters like Cmax, Tmax, AUC, and half-life with high precision [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

In vitro studies using hepatocytes or subcellular fractions (e.g., liver microsomes) can leverage Resiquimod-D5 to investigate the metabolic stability and clearance pathways of Resiquimod. By using the deuterated compound, researchers can differentiate between the parent drug and its metabolites, providing a clearer picture of the compound's metabolic fate. This is particularly valuable for assessing the potential for CYP-mediated drug-drug interactions and for identifying the enzymes responsible for its biotransformation, informing the design of safer and more effective dosing regimens [2].

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Resiquimod-D5 can be used as a tracer in Mass Spectrometry Imaging (MSI) studies to map the spatial distribution of Resiquimod within tissues. By comparing the ion intensity of the unlabeled drug with that of the administered deuterated internal standard, researchers can generate quantitative, spatially resolved maps of drug penetration into tumors, lymph nodes, or other target organs. This provides critical insights into the compound's pharmacodynamics and efficacy, helping to correlate local drug exposure with observed therapeutic effects or toxicities [3].

Investigating Deuterium Kinetic Isotope Effects (KIE) in TLR7/8 Agonists

Resiquimod-D5 serves as a valuable chemical probe to study the impact of selective deuteration on the pharmacokinetic properties of the imidazoquinoline scaffold. By directly comparing its in vitro and in vivo metabolic stability and clearance with that of unlabeled Resiquimod, researchers can quantify the magnitude of the kinetic isotope effect on specific metabolic pathways. This knowledge can guide the design of next-generation, deuterated TLR7/8 agonists with improved drug-like properties, such as longer half-life and lower peak-to-trough ratios, potentially leading to better-tolerated and more efficacious immunotherapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resiquimod-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.